molecular formula C10H14N2O4 B1679795 Proxibarbal CAS No. 2537-29-3

Proxibarbal

Número de catálogo: B1679795
Número CAS: 2537-29-3
Peso molecular: 226.23 g/mol
Clave InChI: VNLMRPAWAMPLNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

El Proxibarbal experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Therapeutic Uses

  • Migraines: Proxibarbal has been used for the long-term treatment of migraine and other types of vascular headaches .
  • Menopausal Symptoms: It has also been recommended for managing menopausal symptoms, particularly headaches and hot flushes .
  • Premenstrual Symptoms: this compound has been indicated for other premenstrual symptoms as well .

Pharmacological Profile

  • Mechanism of Action: The mechanism of action for this compound is not readily available .
  • Pharmacodynamics: The pharmacodynamics of this compound are not available . However, classical barbiturates are known for their sedative-hypnotic and anticonvulsant properties .
  • Dependence Potential: Studies in rhesus monkeys indicated that this compound did not induce physical dependence . Valofane, a transformation product of this compound, did not show reinforcing properties in these animals .

Adverse Effects and Warnings

  • Immunoallergic Thrombocytopenia: this compound was withdrawn from the market in some countries due to the risk of inducing immunoallergic thrombocytopenia .
  • Drowsiness and Dizziness: Slight drowsiness or dizziness were the main symptoms observed in some patients .

Availability and Regulatory Status

  • This compound was approved for marketing in sixteen countries but was only available in twelve .
  • It has been under national control in six countries .
  • The drug has been withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia .

Comparison Table

FeatureThis compoundPhenobarbital
Primary UseMigraines, menopausal and premenstrual symptoms All types of seizures except absence seizures
Mechanism of ActionNot Available Acts on GABAA receptors, increasing synaptic inhibition
Adverse EffectsImmunoallergic thrombocytopenia, drowsiness, dizziness Not specified in the provided context.
Regulatory StatusWithdrawn from the market in some countries Still in use for specific indications

Actividad Biológica

Proxibarbal, a derivative of barbiturates, is characterized by its chemical formula C10H14N2O4C_{10}H_{14}N_{2}O_{4} and a molecular weight of 226.23 g/mol. Initially approved for use in France, it was later withdrawn due to concerns over immunoallergic thrombocytopenia, a serious blood disorder. Despite its withdrawal, this compound's biological activity, particularly its anti-anxiety properties and application in migraine treatment, remains a subject of interest in pharmacological research.

This compound acts primarily on the central nervous system (CNS) and is known to interact with several receptors, including:

  • 5-HT Receptors : Involved in mood regulation and anxiety.
  • Histamine Receptors : Linked to various physiological functions including wakefulness and appetite control.

The compound exhibits a non-sedative profile, distinguishing it from traditional barbiturates that typically induce sedation. This unique characteristic allows this compound to provide therapeutic benefits without significant cognitive impairment or drowsiness, making it particularly useful for migraine prevention.

Pharmacokinetics

Research indicates that this compound and its tautomeric form, Valofan, interconvert rapidly in solution. Notably, studies have shown that after oral administration of this compound, it is primarily excreted in urine while Valofan's excretion is negligible. This pharmacokinetic behavior suggests a potential for prolonged effects in the body despite the rapid interconversion.

Case Studies and Clinical Findings

  • Anti-anxiety Effects : Clinical observations suggest that this compound may reduce anxiety symptoms effectively without causing sedation. This has been documented in trials where patients reported improved mood and anxiety levels without the typical side effects associated with sedative medications.
  • Migraine Treatment : this compound has been utilized in migraine management due to its ability to prevent headache onset without inducing sedation. Patients treated with this compound reported fewer migraine episodes compared to those treated with conventional barbiturates.

Comparison with Other Barbiturates

Compound NameChemical FormulaKey Characteristics
This compoundC10H14N2O4C_{10}H_{14}N_{2}O_{4}Non-sedative; used for migraines
PhenobarbitalC12H12N2O3C_{12}H_{12}N_{2}O_{3}Anticonvulsant; sedative effects
SecobarbitalC13H16N2O3C_{13}H_{16}N_{2}O_{3}Significant hypnotic activity
AmobarbitalC11H14N2O3C_{11}H_{14}N_{2}O_{3}Utilized in anesthesia; sedative properties
ButalbitalC11H14N2O3C_{11}H_{14}N_{2}O_{3}Combines analgesic and sedative effects

Safety and Toxicology

Despite its therapeutic potential, the withdrawal of this compound from the market was primarily due to safety concerns. Reports of immunoallergic thrombocytopenia highlight the importance of monitoring adverse effects during treatment. Additionally, interactions with other CNS depressants can enhance sedative effects, necessitating caution when co-administering these substances.

Q & A

Basic Research Questions

Q. What distinguishes Proxibarbal’s chemical structure from classical barbiturates, and how does this influence its pharmacological profile?

this compound (5-allyl-5-(2-hydroxypropyl)barbituric acid) differs from classical barbiturates due to its hydroxyl side-chain, which reduces lipid solubility and abolishes hypnotic activity . This structural modification explains its sedative properties without inducing significant CNS depression or physical dependence in preclinical models . Methodologically, comparative lipid solubility assays (e.g., octanol-water partitioning) and receptor-binding studies can validate these structural-functional relationships.

Q. What methodologies are employed to assess this compound’s lack of hypnotic effects compared to other barbiturates?

Preclinical studies often use rodent models to evaluate sedation thresholds and EEG monitoring to distinguish hypnotic vs. non-hypnotic effects. For this compound, human performance tests (e.g., reaction time, discrimination tasks) confirmed no impairment, contrasting with classical barbiturates like amobarbital . Advanced techniques such as microdialysis or in vivo calcium imaging could further elucidate its selective modulation of GABAA receptor subtypes.

Q. How has this compound been historically utilized in clinical settings, and what patient populations were primarily targeted?

this compound was historically prescribed for vascular headaches (e.g., migraines), menopausal hot flushes, and anxiety disorders . However, its use declined due to severe immunoallergic thrombocytopenia reported in post-marketing surveillance . Retrospective cohort analyses of historical prescription data and adverse event registries (e.g., WHO Vigibase) can reconstruct its therapeutic trajectory.

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s efficacy in migraine treatment with reports of severe adverse effects like thrombocytopenia?

Contradictions arise from heterogeneous study designs: earlier trials focused on short-term efficacy, while post-marketing studies identified rare, delayed adverse events . A meta-analysis of randomized controlled trials (RCTs) and pharmacovigilance databases could quantify risk-benefit ratios. Additionally, mechanistic studies exploring this compound’s interaction with platelet antigens (e.g., via flow cytometry or ELISA) may clarify immunogenic pathways.

Q. What experimental designs are optimal for evaluating this compound’s metabolic pathways, particularly its conversion to valofane, in preclinical models?

Stable isotope tracing coupled with LC-MS/MS can track this compound’s metabolism to valofane (its lactone metabolite) in vivo . Comparative pharmacokinetic studies in cytochrome P450 knockout models may identify enzymes responsible for this conversion. Microsomal incubations and hepatocyte assays further validate metabolic stability and interspecies differences.

Q. In light of this compound’s withdrawal in multiple countries, what methodological approaches should be prioritized in post-marketing surveillance to detect rare adverse events?

Proactive signal detection methods, such as disproportionality analysis using the WHO’s VigiBase or FDA’s FAERS, are critical . Nested case-control studies within electronic health records (EHRs) can stratify thrombocytopenia risk by demographic or genetic factors (e.g., HLA typing). Real-world evidence frameworks, including decentralized clinical trials, improve sensitivity for rare events.

Q. Comparative Pharmacological Profile

Property This compound Classical Barbiturates (e.g., Amobarbital)
Hypnotic ActivityAbsent Present
Lipid SolubilityReduced due to hydroxyl group High
Dependence PotentialLow (no physical dependence in primates) High
Primary Therapeutic UseMigraine, menopausal symptoms Sedation, anesthesia
Major Adverse EffectImmunoallergic thrombocytopenia Respiratory depression, addiction

Q. Key Methodological Recommendations

  • For Safety Studies : Leverage pharmacoepidemiologic tools (e.g., case-crossover designs) to assess temporal associations between this compound use and thrombocytopenia .
  • For Mechanistic Research : Use CRISPR-edited cell lines to model this compound’s immunogenic interactions with platelet glycoproteins .
  • For Clinical Translation : Prioritize adaptive trial designs with embedded biomarker monitoring to balance efficacy and safety in niche populations (e.g., refractory migraine patients) .

Propiedades

Número CAS

2537-29-3

Fórmula molecular

C10H14N2O4

Peso molecular

226.23 g/mol

Nombre IUPAC

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)

Clave InChI

VNLMRPAWAMPLNZ-UHFFFAOYSA-N

SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

SMILES canónico

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

Apariencia

Solid powder

Key on ui other cas no.

42013-22-9
42013-34-3
2537-29-3

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Axeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.